molecular formula C6H6BrNO B6178216 4-bromo-3-cyclopropyl-1,2-oxazole CAS No. 2680539-07-3

4-bromo-3-cyclopropyl-1,2-oxazole

Cat. No.: B6178216
CAS No.: 2680539-07-3
M. Wt: 188.02 g/mol
InChI Key: RWJPUSVRMDFTSV-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropyl-1,2-oxazole (CAS 2680539-07-3) is a high-purity, brominated oxazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate, particularly in the synthesis of more complex heterocyclic systems. Its molecular formula is C6H6BrNO, with a molecular weight of 188.02 g/mol . The core research value of this compound lies in its structure, which incorporates both an oxazole heterocycle and a reactive bromo substituent. The oxazole ring is a well-established pharmacophore in drug discovery, known for its presence in molecules with a wide range of biological activities . The bromine atom at the 4-position provides a strategic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to rapidly explore chemical space around the oxazole core . Specific research applications for this compound are primarily found in the development of novel antimicrobial and anticancer agents. Oxazole derivatives have demonstrated promising activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) and Escherichia coli . Some oxazole-based compounds function by inhibiting bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication, while others inhibit cell-wall biosynthesis by targeting penicillin-binding proteins . In oncology research, structural analogs, such as naphtho[2,1-b]furan derivatives, have shown cytotoxic properties, highlighting the potential of this chemical class in anticancer agent development . This compound is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-3-cyclopropyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-3-9-8-6(5)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJPUSVRMDFTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2680539-07-3
Record name 4-bromo-3-cyclopropyl-1,2-oxazole
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Preparation Methods

Hydroxylamine-Mediated Cyclization

An alternative route from Chinese patent CN104529924A employs hydroxylamine hydrochloride to form the oxazole ring. Condensation of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione with triethyl orthoformate produces an ethoxymethylene intermediate, which undergoes cyclization with hydroxylamine in the presence of an inorganic base (e.g., sodium hydroxide). Although this method targets a benzoyl-substituted isoxazole, replacing the dione precursor with a brominated analog could theoretically yield 4-bromo-3-cyclopropyl-1,2-oxazole.

Bromination Techniques for Regioselective Functionalization

Bromine Incorporation During Oxazole Synthesis

In the RSC-supported synthesis, bromine is introduced early in the sequence via 3-bromo-N-cyclopropyl-2-methyl-aniline , which is subsequently oxidized and cyclized. This pre-functionalization approach ensures precise bromine placement, avoiding challenges associated with late-stage bromination of sensitive oxazole rings.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Yield Reference
Cyclocondensation4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic acidTriphosgene, NaH, DMF60–100°C, 12–18 h52%
Hydroxylamine CyclizationEthoxymethylene dione precursorNH₂OH·HCl, NaOHRT to 60°C, 2–4 h>90%
Direct Bromination3-Cyclopropyl-1,2-oxazoleNBS or Br₂, DCM0–5°C, dark, 2–6 hN/A

Mechanistic Insights and Optimization Challenges

Cyclization Reaction Dynamics

The NaH-mediated cyclization in DMF proceeds via deprotonation of the oxazole carboxylate, facilitating intramolecular attack of the amide nitrogen onto the electrophilic carbonyl carbon . Solvent choice critically impacts reaction efficiency: polar aprotic solvents like DMF stabilize the transition state, whereas THF may require higher temperatures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopropyl-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3-cyclopropyl-1,2-oxazole derivatives, while oxidation and reduction can lead to different functionalized oxazoles.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the most significant applications of 4-bromo-3-cyclopropyl-1,2-oxazole is in the development of antitumor agents. Oxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the oxazole ring can enhance its efficacy as an anticancer drug. For instance, compounds with electron-withdrawing groups at specific positions on the oxazole ring have shown improved potency against tumor cells .

Antimicrobial Properties
Oxazole derivatives, including this compound, have demonstrated antimicrobial activity against a range of pathogens. Research indicates that these compounds can inhibit bacterial growth and show effectiveness against fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory potential of oxazole derivatives. Compounds similar to this compound exhibit inhibition of inflammatory mediators, suggesting their use in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Pesticide Development
The unique properties of this compound make it a candidate for developing new pesticides. Its ability to disrupt biochemical pathways in pests can lead to effective pest control solutions with lower environmental impact compared to traditional pesticides .

Herbicide Activity
Research has indicated that oxazole derivatives can also serve as herbicides by inhibiting plant growth or photosynthesis in target weed species. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical usage while maintaining crop yields .

Material Science

Polymer Chemistry
In material science, this compound can be utilized in synthesizing novel polymers with specific properties. The incorporation of oxazole moieties into polymer backbones can enhance thermal stability and mechanical strength. This application is particularly useful in developing high-performance materials for industrial applications .

Nanomaterials
Recent advancements have explored the use of oxazole derivatives in creating nanomaterials. The unique electronic properties of these compounds allow for their integration into nanoscale devices, which can be used in sensors and electronic components .

Table 1: Biological Activities of Oxazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntitumorHeLa Cells
This compoundAntimicrobialStaphylococcus aureus
This compoundAnti-inflammatoryRAW264.7 Macrophages

Table 2: Applications in Agriculture

Application TypeDescriptionEfficacy
PesticideDisruption of pest metabolic pathwaysEffective against common agricultural pests
HerbicideInhibition of weed growthSelective action on target species

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on modified oxazoles demonstrated significant cytotoxicity against breast cancer cell lines. The introduction of halogen substituents enhanced the interaction with DNA, leading to increased apoptosis rates. This finding underscores the potential for developing new therapeutic agents based on the oxazole framework .

Case Study 2: Agricultural Impact
Field trials using oxazole-based herbicides showed a marked reduction in weed populations without adversely affecting crop yield. These results highlight the potential for sustainable agricultural practices utilizing such compounds .

Mechanism of Action

The mechanism of action of 4-bromo-3-cyclopropyl-1,2-oxazole involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects :
    • The cyclopropyl group in this compound introduces significant steric hindrance compared to planar substituents like the phenyl group in compound 6m . This reduces nucleophilic attack susceptibility but stabilizes the oxazole ring against ring-opening reactions.
    • Bromine Positioning : Bromine at the 4-position (vs. 5-position in benzoxazole derivatives) alters electronic density, favoring electrophilic substitution at the 5-position of the oxazole ring .

Agrochemical Relevance

  • This compound shares synthetic pathways with sulfone-containing oxazole derivatives (e.g., pyroxasulfone intermediates). However, sulfone groups in the latter enhance herbicidal activity, whereas bromine in the former aids functionalization .

Research Findings and Challenges

  • Spectral Data : The IR spectrum of compound 6m shows a C=N stretch at 1593 cm⁻¹, absent in this compound, which instead exhibits characteristic C-Br vibrations near 533 cm⁻¹ .
  • Synthetic Challenges : Introducing the cyclopropyl group requires specialized reagents (e.g., cyclopropanation agents), increasing synthesis complexity compared to methyl or phenyl-substituted analogs .

Biological Activity

4-Bromo-3-cyclopropyl-1,2-oxazole is a heterocyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing one nitrogen and one oxygen atom, with a bromine substituent at the 4-position and a cyclopropyl group at the 3-position. This specific arrangement contributes to its distinctive reactivity and biological interactions.

Antimicrobial Properties

Research indicates that oxazole derivatives, including this compound, exhibit diverse antimicrobial activities. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In a study involving the NCI-60 human tumor cell lines, compounds similar to this compound demonstrated significant growth inhibition across multiple cancer types. Notably, compounds with cyclopropyl substitutions were linked to enhanced selectivity and potency against leukemia cell lines, achieving GI50 values in the low micromolar range .
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve interaction with tubulin, leading to disruption of microtubule dynamics. This interaction is crucial for cell division, and compounds that bind to tubulin can effectively inhibit cancer cell proliferation by preventing mitosis .

Study on Anticancer Compounds

In one notable investigation, a series of oxazole sulfonamides were synthesized and evaluated for their anticancer properties. Among these compounds, those incorporating cyclopropyl groups exhibited superior activity against leukemia cells compared to their non-cyclopropyl counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other oxazole derivatives:

Compound NameStructure CharacteristicsUnique Features
This compoundBromine at the 4-positionDistinct reactivity patterns
5-Chloro-3-cyclopropyl-1,2-oxazoleChlorine instead of bromineVariation in biological activity
5-Iodo-3-cyclopropyl-1,2-oxazoleIodine substitutionEnhanced lipophilicity

This table illustrates how variations in halogenation and cyclopropyl substitution can influence the biological properties of oxazoles.

Research Findings

Recent studies have emphasized the significance of cyclopropyl groups in drug design. The incorporation of this moiety has been linked to improved metabolic stability and bioavailability. Furthermore, compounds featuring cyclopropyl rings have shown promising results in preclinical models for various diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-bromo-3-cyclopropyl-1,2-oxazole, and how do reaction conditions influence product purity?

  • Answer : The synthesis typically involves cyclization of cyclopropyl-containing precursors. For example, analogous oxazole derivatives are prepared via refluxing precursors in polar aprotic solvents (e.g., DMSO) for extended durations (e.g., 18 hours), followed by distillation and crystallization . Bromination can be achieved using bromine sources under controlled conditions. Steric hindrance from the cyclopropyl group may necessitate Lewis acid catalysts (e.g., ZnI₂) to enhance reaction efficiency. Purity is influenced by solvent choice, reaction time, and post-synthetic purification (e.g., recrystallization in water-ethanol mixtures) .

Q. How is the structural elucidation of this compound performed experimentally?

  • Answer : X-ray crystallography using the SHELX software suite is the gold standard for determining crystal structures, resolving bond lengths, and confirming substituent positions . Complementary techniques include:

  • ¹H/¹³C NMR : To identify cyclopropyl protons (δ ~0.5–2.5 ppm) and oxazole ring protons.
  • IR spectroscopy : To detect functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).
  • Mass spectrometry (HRMS) : For molecular weight validation and isotopic patterns (e.g., bromine’s ¹⁷⁹Br/⁸¹Br split) .

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound synthesis, particularly regarding steric hindrance from the cyclopropyl group?

  • Answer : Steric effects from the cyclopropyl group require tailored conditions:

  • Catalysts : Lewis acids (e.g., ZnI₂) facilitate cyclization by stabilizing intermediates.
  • Solvent selection : High-boiling solvents (e.g., DMSO) enable prolonged reflux without decomposition.
  • Stepwise bromination : Introducing bromine post-cyclopropyl group installation minimizes side reactions. Yields for analogous compounds range from 50–75%, depending on precursor purity and reaction scalability .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The bromine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

  • Catalytic systems : Pd(PPh₃)₄ or PdCl₂(dppf) with bases (e.g., K₂CO₃) in THF or DMF.
  • Monitoring : Reaction progress is tracked via TLC or LC-MS, with aryl-aryl bond formation confirmed by ¹H NMR (disappearance of bromine-coupled protons) .
  • Challenges : Competing side reactions (e.g., oxazole ring opening) require inert atmospheres and precise stoichiometry.

Q. What analytical strategies resolve contradictions in reported synthetic yields or spectroscopic data for derivatives of this compound?

  • Answer : Discrepancies arise from variations in reaction conditions or characterization methods. Mitigation strategies include:

  • Reproducibility studies : Standardizing solvent, temperature, and catalyst ratios.
  • Advanced NMR techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals in cyclopropyl/oxazole regions.
  • High-resolution crystallography : SHELXL refinement for unambiguous structural assignments .

Methodological Notes

  • Synthesis Optimization Table :

    ParameterOptimal ConditionImpact on Yield
    SolventDMSOMaximizes cyclization efficiency
    Reaction Time16–20 hoursBalances steric hindrance and decomposition
    Bromination AgentNBS (N-bromosuccinimide)Reduces byproducts
  • Key Spectral Data :

    • ¹H NMR (CDCl₃) : Cyclopropyl protons (δ 0.8–1.2 ppm), oxazole H (δ 6.5–7.5 ppm).
    • X-ray Diffraction : Confirms dihedral angles between cyclopropyl and oxazole rings (typically 85–90°) .

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